molecular formula C13H17N3O2S B5808343 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B5808343
M. Wt: 279.36 g/mol
InChI Key: XSDZSZNYSHCUCF-UHFFFAOYSA-N
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Description

5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a synthetic organic compound belonging to the 1,2,4-triazole chemical class, a scaffold renowned for its diverse biological and material science applications. The core 1,2,4-triazole structure is a privileged pharmacophore in medicinal chemistry, known to confer significant biological activity. Researchers investigate this specific derivative for its potential as a key intermediate or active agent in the development of novel therapeutic and agrochemical compounds. The molecular architecture, featuring the triazole-thiol moiety coupled with a substituted phenoxymethyl group, suggests potential for enzyme inhibition, particularly against targets relevant to infectious diseases or inflammation. The presence of the thiol group allows for versatile chemical modifications, making it a valuable building block in synthetic organic chemistry for constructing more complex molecules, such as hybrids or conjugates with other bioactive fragments. Its primary research value lies in its utility as a probe for studying structure-activity relationships (SAR) within the triazole family and as a precursor in the synthesis of compounds with anticipated antifungal, antibacterial, or anticancer properties, as documented in studies on analogous triazole derivatives (https://pubmed.ncbi.nlm.nih.gov/28323032/). This compound is intended for laboratory research use only.

Properties

IUPAC Name

3-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-17-11-7-9(2)5-6-10(11)18-8-12-14-15-13(19)16(12)3/h5-7H,4,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDZSZNYSHCUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)OCC2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and various oxidizing agents like hydrogen peroxide for oxidations . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazole-3-thiol derivatives differ primarily in substituents at positions 4 and 5, influencing electronic, steric, and solubility properties. Key comparisons include:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Position 4/5) Key Functional Groups Melting Point (°C) Biological Activity
Target Compound 4-methyl; 5-(2-ethoxy-4-methyl-phenoxymethyl) Thiol, ethoxy, methyl Not reported Not reported
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl) derivative 4-(4-ethoxyphenyl); 5-(4-methoxyphenyl) Thiol, methoxy, ethoxy Not reported Antimicrobial (inferred)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl derivative 4-phenyl; 5-pyrazole Thiol, pyrazole Not reported Moderate antiradical activity
4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl 4-nitrobenzylidene; 5-trifluoromethyl Thiol, nitro, trifluoromethyl 207–208 Not reported
5-(4-Chlorophenyl)-4-phenyl derivative 4-phenyl; 5-(4-chlorophenyl) Thiol, chloro Not reported Not reported
  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The target compound’s ethoxy and methyl groups are electron-donating, enhancing solubility in polar solvents. In contrast, nitro () and chloro () substituents are electron-withdrawing, increasing reactivity in electrophilic substitutions but reducing solubility .
    • Trifluoromethyl groups () impart high thermal stability and lipophilicity, favoring membrane penetration in biological systems .
  • Steric Effects: Bulky substituents like tert-butyl () hinder S-alkylation efficiency compared to the target compound’s phenoxymethyl group, which balances steric bulk and flexibility .
Antimicrobial Activity:
  • Sahoo et al. (2010) demonstrated that 4-amino-5-phenyl derivatives exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli .
  • The target compound’s ethoxy group may improve bioavailability compared to methoxy derivatives (), though direct comparative data are lacking .
Antioxidant Activity:
  • Pyrazole-substituted triazoles () exhibit moderate DPPH radical scavenging (IC₅₀ ~50–100 µM), attributed to the pyrazole’s electron-rich structure . The target compound’s phenoxymethyl group may offer similar or superior activity, but testing is required.
Metal Coordination:
  • Chaurasia et al. (2019) reported Co(II), Ni(II), and Cu(II) complexes of triazole Schiff bases with enhanced DNA binding affinity . The target compound’s thiol group could facilitate metal coordination, though its bulky substituents may limit complex stability .

Physicochemical Properties

  • Solubility : Ethoxy and methyl groups (target compound) improve water solubility compared to chloro or nitro derivatives .
  • Thermal Stability : Trifluoromethyl and nitro groups () increase melting points (>200°C), whereas alkyl-substituted triazoles (e.g., ) melt at lower temperatures .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing triazole-3-thiol derivatives, such as 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the phenoxy group via nucleophilic substitution (e.g., reacting 2-ethoxy-4-methylphenol with bromoacetic acid derivatives to introduce the methylene bridge) .
  • Step 2 : Cyclization with thiourea or thiosemicarbazide to form the triazole ring under basic conditions (e.g., NaOH in ethanol at 60–80°C) .
  • Purification : Recrystallization from ethanol or column chromatography is used to isolate the final product .
    • Key Reagents : Ethyl bromoacetate, thiourea, and hydrazine derivatives are critical intermediates .

Q. How is the structural identity of this compound confirmed after synthesis?

  • Analytical Techniques :

  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .
  • Spectroscopy :
  • IR : Confirms thiol (-SH) absorption bands near 2550 cm⁻¹ and triazole ring vibrations .
  • 1H/13C NMR : Assigns protons and carbons in the phenoxymethyl and triazole moieties (e.g., δ 2.3 ppm for methyl groups) .
  • Chromatography : TLC/HPLC ensures purity (>95%) .
    • Advanced Methods : Single-crystal X-ray diffraction resolves 3D conformation .

Q. What biological activities are reported for structurally related triazole-3-thiol derivatives?

  • Antimicrobial Activity : Analogous compounds exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : Some derivatives show IC₅₀ < 10 µM in breast cancer cell lines (e.g., MCF-7) via apoptosis induction .
  • Mechanism : Thiol groups and aromatic systems enable metal chelation or enzyme inhibition (e.g., lanosterol demethylase in fungi) .

Advanced Research Questions

Q. How do substituent variations on the phenoxymethyl group influence bioactivity?

  • Case Study :

  • Electron-Withdrawing Groups (e.g., -Cl): Enhance antifungal activity but increase cytotoxicity .
  • Alkoxy Chains (e.g., -OCH₂CH₃): Improve solubility and bioavailability but may reduce target binding affinity .
    • Methodology :
  • SAR Studies : Systematic substitution followed by in vitro assays (e.g., MIC, IC₅₀) .
  • Computational Modeling : Docking simulations predict interactions with target proteins (e.g., cytochrome P450) .

Q. What computational tools are used to predict the pharmacological profile of this compound?

  • PASS Online : Predicts antibacterial and anticancer potential with Pa (probability "to be active") scores > 0.7 .
  • ADMET Prediction : SwissADME or pkCSM models assess oral bioavailability, CYP450 inhibition, and toxicity .
  • Molecular Dynamics : Simulates stability in biological membranes (e.g., lipid bilayer penetration) .

Q. How can researchers address contradictions in reported bioactivity data across studies?

  • Root Causes :

  • Varied Assay Conditions : Differences in bacterial strains, cell lines, or incubation times .
  • Stereochemical Factors : Unreported enantiomer ratios in racemic mixtures .
    • Solutions :
  • Standardized Protocols : Follow CLSI guidelines for antimicrobial testing .
  • Enantioselective Synthesis : Isolate pure enantiomers to clarify structure-activity relationships .

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